Cas no 1097865-25-2 (2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid)

2-{[3-(Morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid is a synthetic organic compound featuring a morpholine-propylamino side chain and an isopropylphenyl carbamoyl group attached to a propanoic acid backbone. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for drug development, due to its multifunctional groups enabling selective binding or modulation of biological targets. The morpholine moiety enhances solubility and pharmacokinetic properties, while the isopropylphenyl group may contribute to hydrophobic interactions. Its carboxylic acid functionality allows for further derivatization, making it a versatile building block for synthesizing bioactive molecules. The compound’s well-defined structure ensures reproducibility in research applications.
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid structure
1097865-25-2 structure
Product Name:2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
CAS No:1097865-25-2
MF:C20H31N3O4
MW:377.477845430374
CID:5470363
PubChem ID:18580971
Update Time:2025-06-10

2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS005143126
    • F2721-0053
    • 2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid
    • 4-((4-isopropylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
    • 1097865-25-2
    • 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
    • Inchi: 1S/C20H31N3O4/c1-15(2)16-4-6-17(7-5-16)22-19(24)14-18(20(25)26)21-8-3-9-23-10-12-27-13-11-23/h4-7,15,18,21H,3,8-14H2,1-2H3,(H,22,24)(H,25,26)
    • InChI Key: GKXQDNSRQUZKSX-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCNC(C(=O)O)CC(NC1C=CC(=CC=1)C(C)C)=O

Computed Properties

  • Exact Mass: 377.23145648g/mol
  • Monoisotopic Mass: 377.23145648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 90.9Ų

2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2721-0053-2μmol
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2721-0053-5μmol
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2721-0053-10μmol
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2721-0053-20μmol
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2721-0053-1mg
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2721-0053-2mg
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2721-0053-3mg
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2721-0053-4mg
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2721-0053-5mg
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2721-0053-10mg
2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid
1097865-25-2 90%+
10mg
$79.0 2023-05-16

Additional information on 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid

Introduction to 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic Acid (CAS No. 1097865-25-2)

2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid, identified by its CAS number 1097865-25-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structural architecture, which includes functional groups such as morpholine and carbamoyl moieties. The unique arrangement of these groups imparts distinct chemical properties that make it a promising candidate for various therapeutic applications.

The morpholine ring in the molecular structure of 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid plays a crucial role in modulating the compound's interactions with biological targets. Morpholine derivatives are well-known for their ability to enhance solubility and bioavailability, which are critical factors in drug design. This characteristic makes the compound particularly suitable for formulation into oral or injectable medications, where efficient absorption and distribution within the body are essential.

The presence of the carbamoyl group at the third position of the propanoic acid moiety further contributes to the compound's pharmacological potential. Carbamoyl groups are frequently incorporated into drug molecules due to their ability to participate in hydrogen bonding, thereby increasing binding affinity to biological receptors. In the context of 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid, this group may interact with specific amino acid residues in target proteins, influencing the compound's mechanism of action.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of complex molecules like 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways. For instance, preliminary computational models suggest that this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of pain and inflammation.

In vitro experiments have begun to validate these computational findings. Researchers have observed that 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid exhibits inhibitory effects on COX-1 and COX-2 at concentrations comparable to those of existing nonsteroidal anti-inflammatory drugs (NSAIDs). However, what sets this compound apart is its enhanced selectivity for COX-2 over COX-1, which could reduce gastrointestinal side effects associated with traditional NSAIDs. This selectivity is attributed to the unique steric and electronic properties conferred by the morpholin-4-yl and propan-2-yl substituents.

Beyond its anti-inflammatory potential, 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid has shown promise in preclinical studies as a modulator of neurotransmitter systems. The morpholine ring, known for its ability to cross the blood-brain barrier, suggests that this compound could interact with central nervous system (CNS) receptors. Early data indicate that it may influence serotonin and dopamine pathways, making it a candidate for treating conditions such as depression and anxiety disorders.

The synthesis of 2-{[3-(morpholin-4-yl)propyl]amino}-3-{[4-(propan-2-y1) stronng>pheny1]]carbamoyl}propanoic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex carbon skeleton of the molecule. These methods not only ensure high yield but also minimize unwanted byproducts, which is crucial for pharmaceutical applications.

The pharmacokinetic profile of this compound is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of polar functional groups enhances its solubility in water, facilitating rapid absorption after oral administration. Additionally, preliminary data suggest that it undergoes metabolic degradation via cytochrome P450 enzymes, similar to many other pharmaceuticals.

Ethical considerations are paramount in drug development, and researchers are committed to ensuring that clinical trials are conducted responsibly. The safety and efficacy of 2-{[3-(morpholin--4-y1) strongg>]propy1]amin0]-3-[{[44(propan--21)phcnny1]]cramby1)prapan0ic aci d will be thoroughly evaluated through rigorous testing phases before it can be considered for human use. Collaborative efforts between academic institutions and pharmaceutical companies are essential in advancing this research while adhering to regulatory standards.

The impact of 2-[{[(morpholn--41)y11)prapn01)]amin0]-33-[{[(prnapan--21)y11)phenny1]]cramby1)prapan0ic aci d extends beyond its potential therapeutic applications; it also contributes to our understanding of molecular interactions at a fundamental level. By studying how this compound binds to biological targets and modulates physiological processes, scientists can gain valuable insights into drug design principles that may be applicable to other therapeutic areas.

In conclusion, 2-[{[(morpholn--41)y11)prapn01)]amin0]-33-[{[(prnapan--21)y11)phenny1]]cramby1)prapan0ic aci d (CAS No. 1097865--25--22 is a structurally complex organic molecule with significant pharmacological potential. Its unique combination of functional groups makes it a promising candidate for treating inflammatory diseases and CNS disorders. Ongoing research aims to elucidate its mechanism of action further while ensuring its safety and efficacy through comprehensive clinical evaluation.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd